molecular formula C10H7ClN2O2S B7964185 2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid

2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B7964185
M. Wt: 254.69 g/mol
InChI Key: YRCBHWDJUMCBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the amino and chlorophenyl groups enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-4-2-1-3-5(6)7-8(9(14)15)16-10(12)13-7/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBHWDJUMCBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC(=N2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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